molecular formula C11H21BO2 B031674 (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 161395-96-6

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B031674
CAS RN: 161395-96-6
M. Wt: 196.1 g/mol
InChI Key: IMIHEZMTQOARIK-CMDGGOBGSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound used in various organic reactions and synthesis processes. Its properties and applications have been studied in different research contexts.

Synthesis Analysis

The synthesis of related dioxaborolane compounds involves reactions under specific conditions, often including the use of a nitrogen atmosphere and tetrahydrofuran as a solvent. For example, 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared using a similar method (Li & Wang, 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific conformation and bond angles. For instance, in some derivatives, the dioxaborolane ring adopts a twisted conformation, and its plane is inclined at certain angles to adjacent rings (Li & Wang, 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, depending on their structural configuration. Their reactivity can be influenced by the orientation of functional groups and the electronic properties of the molecule. Studies have shown different reactivities in compounds with slight structural variations, suggesting a correlation between molecular structure and chemical behavior (Sopková-de Oliveira Santos et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as boiling points and solubility, are determined by their molecular structure. For example, specific derivatives are characterized by low boiling points and solubility in common organic solvents (Ramachandran & Gagare, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure. The presence of the dioxaborolane ring imparts certain unique chemical characteristics, making these compounds suitable for specific organic synthesis applications (Fandrick et al., 2012).

Scientific Research Applications

  • Synthesis of Biologically Active Derivatives : This compound is used as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene. This demonstrates its potential in drug development (Büttner et al., 2007).

  • Synthesis and Structural Studies : It serves as a raw substitute material for synthesizing various organic compounds, contributing to the study of molecular structures and properties (Liao et al., 2022).

  • Electron Transport Material Synthesis : The compound is used in the synthesis of materials like BPyTP-2, which are important for electron transport, indicating its role in developing new materials for electronic applications (Zha Xiangdong et al., 2017).

  • Stereoconvergent Reactions : It is involved in stereoconvergent reactions with aldehydes, leading to syn-aldols, which are important in stereoselective syntheses of alcohols (Hoffmann et al., 1987).

  • Preparation of Homoallylic Alcohols and Amines : This compound acts as an allylating agent in the preparation of homoallylic alcohols and amines, showing its utility in organic synthesis (Ramachandran & Gagare, 2010).

  • Synthesis of Conjugated Polyenes : It is a potential intermediate for synthesizing conjugated polyenes, which are new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Detection of Hydrogen Peroxide in Cells : Derivatives of this compound have been used to develop probes for the detection of hydrogen peroxide in living cells, indicating its application in biological and medical research (Nie et al., 2020).

  • Serine Protease Inhibition : Some derivatives show inhibitory activity against serine proteases including thrombin, making them relevant in medicinal chemistry (Spencer et al., 2002).

  • Solar Cell Applications : It's used in the synthesis of low band gap polymers for organic solar cell applications, demonstrating its importance in renewable energy research (Meena et al., 2018).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-pent-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIHEZMTQOARIK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570091
Record name 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

CAS RN

161395-96-6
Record name 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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